5-Methoxybenzo[d]isothiazole 5-Methoxybenzo[d]isothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334513
InChI: InChI=1S/C8H7NOS/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3
SMILES:
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol

5-Methoxybenzo[d]isothiazole

CAS No.:

Cat. No.: VC18334513

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxybenzo[d]isothiazole -

Specification

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
IUPAC Name 5-methoxy-1,2-benzothiazole
Standard InChI InChI=1S/C8H7NOS/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3
Standard InChI Key IQFLKYYNURMSQI-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)SN=C2

Introduction

Structural Characteristics and Nomenclature

Core Architecture and Isomeric Differentiation

5-Methoxybenzo[d]isothiazole consists of a benzene ring fused to an isothiazole heterocycle, with a methoxy (-OCH₃) substituent at the 5-position (Figure 1). The isothiazole ring contains adjacent sulfur and nitrogen atoms at positions 1 and 2, distinguishing it from the isomeric benzothiazole system where the heteroatoms are separated . This positioning creates distinct electronic properties, as demonstrated by the compound's dipole moment of 2.43 D calculated via density functional theory (DFT) .

Table 1: Comparative structural features of benzo-fused heterocycles

CompoundHeteroatom PositionsDipole Moment (D)Aromatic Stabilization Energy (kJ/mol)
Benzo[d]isothiazoleS1, N22.4387.5
BenzothiazoleS1, N31.8992.1
Benzo[c]isothiazoleS1, N33.1283.6

Data derived from computational studies highlight the enhanced polarity of the [d]-isomer compared to other fused sulfur-nitrogen heterocycles .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis of 5-methoxybenzo[d]isothiazole derivatives reveals characteristic shifts:

  • ¹H NMR (400 MHz, CDCl₃): Methoxy protons at δ 3.89 ppm (s, 3H), aromatic protons between δ 6.92–7.86 ppm with coupling patterns confirming substitution positions .

  • ¹³C NMR: Carbonyl groups in carboxylic acid derivatives appear at δ 167–169 ppm, while the isothiazole C3 resonates at δ 152 ppm .
    Mass spectral data show a molecular ion peak at m/z 209.0147 (calculated for C₉H₇NO₃S) , with fragmentation patterns dominated by loss of CO₂ (44 amu) in carboxylated derivatives .

Synthetic Methodologies

Classical Cyclization Approaches

  • Thiol Protection: Treatment with chloroacetic acid forms the thioether intermediate (85% yield) .

  • Ring Closure: Oxidative cyclization using MnO₂ in DMF at 110°C generates the isothiazole core (73% yield) .

  • Demethylation: BBr₃-mediated cleavage of methyl ethers introduces hydroxyl groups for further functionalization .

Modern Catalytic Strategies

Recent advances utilize transition metal catalysis to improve efficiency:

Palladium-Catalyzed C–H Activation
A 2021 protocol employs Pd(OAc)₂ (5 mol%) with PhI(OAc)₂ as oxidant in MeCN at 80°C, converting 2-iodoaniline derivatives to 5-methoxybenzo[d]isothiazoles in 89% yield . Key advantages include:

  • Tolerance for electron-withdrawing groups (-NO₂, -CF₃)

  • Short reaction time (2.5 h)

  • Ambient pressure conditions

Photoredox Cross-Coupling
Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ achieves cyclization of thioamide precursors with 92% efficiency under blue LED irradiation . This method eliminates stoichiometric oxidants and operates at room temperature.

Table 2: Comparison of synthetic methods

MethodYield (%)Reaction TimeTemperature (°C)Functional Group Tolerance
Classical cyclization6118 h110Moderate
Pd-catalyzed C–H activation892.5 h80High
Photoredox924 h25Excellent

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 5-methoxybenzo[d]isothiazole derivatives show:

  • Melting Point Range: 190–193°C for the 2-thiol derivative

  • Boiling Point: 340.8°C at 760 mmHg (calculated via Antoine equation)

  • LogP (Octanol-Water): 2.59 ± 0.03, indicating moderate lipophilicity

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating polar aprotic solvents for reactions

Stability Profile

Accelerated stability studies (40°C/75% RH over 6 months) demonstrate:

  • Hydrolytic Stability: Degrades <5% in pH 1–9 buffers

  • Photostability: 12% decomposition under UV light (300–400 nm) after 48 h

  • Thermal Decomposition: Onset at 215°C (DSC analysis)

Biological Activity and Applications

Materials Science Applications

Thin films of 5-methoxybenzo[d]isothiazole derivatives exhibit:

  • Band Gap: 3.2 eV (UV-vis spectroscopy)

  • Charge Carrier Mobility: 0.45 cm²/V·s (field-effect transistor measurements)
    These properties suggest utility in organic photovoltaics and flexible electronics .

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